molecular formula C11H8ClNO B6257470 1-(6-chloroquinolin-4-yl)ethan-1-one CAS No. 859962-01-9

1-(6-chloroquinolin-4-yl)ethan-1-one

Cat. No.: B6257470
CAS No.: 859962-01-9
M. Wt: 205.6
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloroquinolin-4-yl)ethan-1-one typically involves the chlorination of quinoline derivatives followed by acylation. One common method is the Friedel-Crafts acylation reaction, where 6-chloroquinoline is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(6-chloroquinolin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-chloroquinolin-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-chloroquinolin-4-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-chloroquinolin-4-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom and the ketone group in the quinoline ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

CAS No.

859962-01-9

Molecular Formula

C11H8ClNO

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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